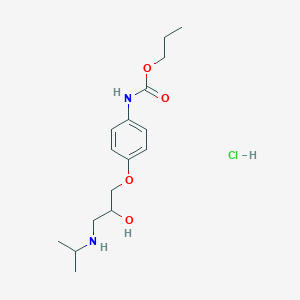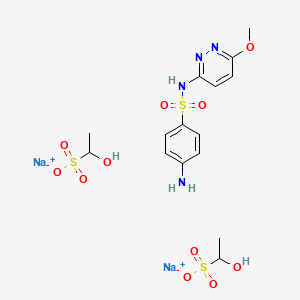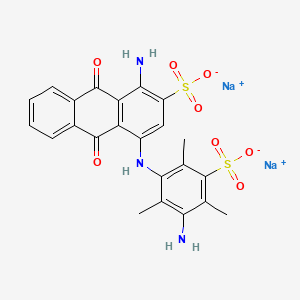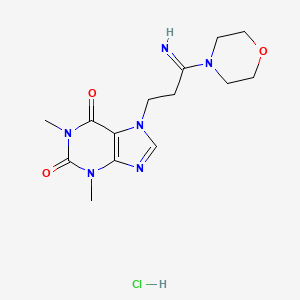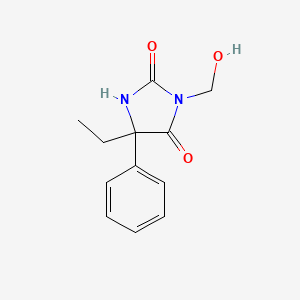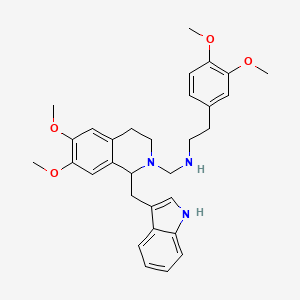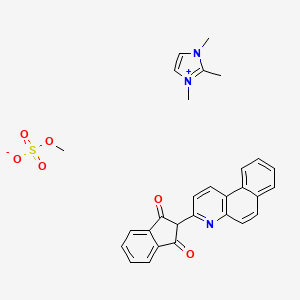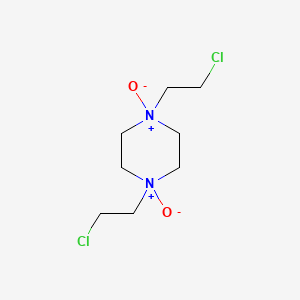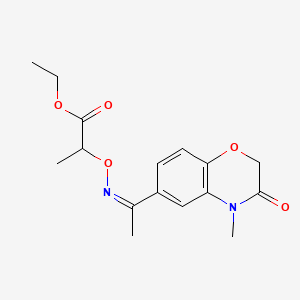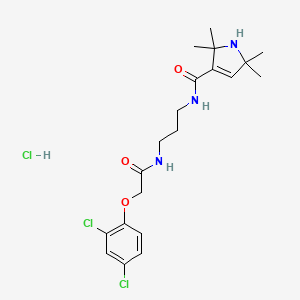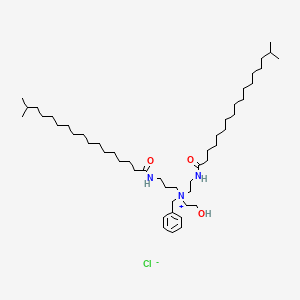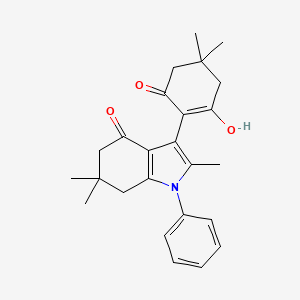
3,3'(Or5,5')-(ethylenebis((ethylimino)-p-phenyleneazo))bis(1,4-dimethyl-1H-1,2,4-triazolium) dithiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’(Or5,5’)-(ethylenebis((ethylimino)-p-phenyleneazo))bis(1,4-dimethyl-1H-1,2,4-triazolium) dithiocyanate is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a combination of triazolium and dithiocyanate groups, which contribute to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’(Or5,5’)-(ethylenebis((ethylimino)-p-phenyleneazo))bis(1,4-dimethyl-1H-1,2,4-triazolium) dithiocyanate typically involves multiple steps:
Formation of Ethylenebis((ethylimino)-p-phenyleneazo): This step involves the reaction of ethylenediamine with p-phenylenediamine in the presence of ethylamine and an azo coupling agent.
Introduction of Triazolium Groups: The intermediate product is then reacted with 1,4-dimethyl-1H-1,2,4-triazole under controlled conditions to introduce the triazolium groups.
Addition of Dithiocyanate: Finally, the compound is treated with dithiocyanate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’(Or5,5’)-(ethylenebis((ethylimino)-p-phenyleneazo))bis(1,4-dimethyl-1H-1,2,4-triazolium) dithiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles under controlled temperature and pH.
Major Products Formed
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Reduced forms with potential changes in reactivity.
Substitution: Substituted compounds with new functional groups.
Wissenschaftliche Forschungsanwendungen
3,3’(Or5,5’)-(ethylenebis((ethylimino)-p-phenyleneazo))bis(1,4-dimethyl-1H-1,2,4-triazolium) dithiocyanate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 3,3’(Or5,5’)-(ethylenebis((ethylimino)-p-phenyleneazo))bis(1,4-dimethyl-1H-1,2,4-triazolium) dithiocyanate involves its interaction with molecular targets such as enzymes and receptors. The compound’s triazolium and dithiocyanate groups play a crucial role in binding to these targets, leading to inhibition or activation of specific pathways. This interaction can result in various biological effects, including antimicrobial activity and modulation of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3’(Or5,5’)-(ethylenebis((ethylimino)-p-phenyleneazo))bis(1,4-dimethyl-1H-1,2,4-triazolium) diformate
- 3,3’(Or5,5’)-(ethylenebis((ethylimino)-p-phenyleneazo))bis(1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-)
Uniqueness
Compared to similar compounds, 3,3’(Or5,5’)-(ethylenebis((ethylimino)-p-phenyleneazo))bis(1,4-dimethyl-1H-1,2,4-triazolium) dithiocyanate stands out due to its unique combination of triazolium and dithiocyanate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
85909-42-8 |
|---|---|
Molekularformel |
C28H36N14S2 |
Molekulargewicht |
632.8 g/mol |
IUPAC-Name |
N,N'-bis[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N,N'-diethylethane-1,2-diamine;dithiocyanate |
InChI |
InChI=1S/C26H36N12.2CHNS/c1-7-37(23-13-9-21(10-14-23)27-29-25-31-35(5)19-33(25)3)17-18-38(8-2)24-15-11-22(12-16-24)28-30-26-32-36(6)20-34(26)4;2*2-1-3/h9-16,19-20H,7-8,17-18H2,1-6H3;2*3H/q+2;;/p-2 |
InChI-Schlüssel |
YHQSODHDKFVKJR-UHFFFAOYSA-L |
Kanonische SMILES |
CCN(CCN(CC)C1=CC=C(C=C1)N=NC2=NN(C=[N+]2C)C)C3=CC=C(C=C3)N=NC4=NN(C=[N+]4C)C.C(#N)[S-].C(#N)[S-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


